2-mercaptoethanol

Redox potential Disulfide reduction Protein chemistry

2-Mercaptoethanol (β-mercaptoethanol, 2-ME) is a low molecular weight thiol reducing agent (MW 78.13 g/mol, CAS 60-24-2), classified as a clear, colorless to faint yellow liquid with a characteristic disagreeable odor. Its key procurement-relevant physical properties include a boiling point of 157–158 °C, density of 1.114–1.115 g/mL at 20–25 °C, and complete miscibility with water, alcohols, ethers, and benzene.

Molecular Formula C2H6OS
C2H6OS
HSCH2CH2OH
Molecular Weight 78.14 g/mol
CAS No. 155613-89-1
Cat. No. B120585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-mercaptoethanol
CAS155613-89-1
Synonyms2 Mercaptoethanol
2-ME
2-Mercaptoethanol
Mercaptoethanol
Molecular FormulaC2H6OS
C2H6OS
HSCH2CH2OH
Molecular Weight78.14 g/mol
Structural Identifiers
SMILESC(CS)O
InChIInChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2
InChIKeyDGVVWUTYPXICAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Miscible with alcohol, ether, and benzene /Pure liquid/
Miscible in most organic solvents.
Miscible in water
Solubility in water: miscible
Practically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptoethanol CAS 60-24-2: Baseline Specifications and Procurement-Relevant Properties


2-Mercaptoethanol (β-mercaptoethanol, 2-ME) is a low molecular weight thiol reducing agent (MW 78.13 g/mol, CAS 60-24-2), classified as a clear, colorless to faint yellow liquid with a characteristic disagreeable odor [1]. Its key procurement-relevant physical properties include a boiling point of 157–158 °C, density of 1.114–1.115 g/mL at 20–25 °C, and complete miscibility with water, alcohols, ethers, and benzene . It functions primarily as a disulfide bond reducing agent via thiol-disulfide exchange and is widely utilized in protein biochemistry, molecular biology, and cell culture applications [2].

Why 2-Mercaptoethanol Cannot Be Arbitrarily Substituted with DTT, TCEP, or Other Thiols


While 2-mercaptoethanol, dithiothreitol (DTT), and tris(2-carboxyethyl)phosphine (TCEP) are all classified as disulfide reducing agents, they differ fundamentally in redox potential, mechanism, pH stability, effective concentration range, and toxicity profile . These differences directly impact experimental outcomes in high-throughput screening, where a compound may show an IC50 of ~10 µM with one reducing agent yet completely lose activity (IC50 > 200 µM) with another [1]. Further, 2-mercaptoethanol exhibits distinct cell-type-specific effects on proliferation and apoptosis that are not reproduced by non-thiol antioxidants such as ascorbic acid [2]. Consequently, substitution without empirical validation introduces significant risk of assay failure, false negatives, or irreproducible results [3].

Quantitative Differentiation of 2-Mercaptoethanol Against DTT, TCEP, and Ascorbic Acid


Redox Potential: 2-Mercaptoethanol Exhibits Weaker Driving Force Than DTT at pH 7

The thermodynamic driving force for disulfide reduction is directly reflected in the standard redox potential (E°'). At pH 7, 2-mercaptoethanol has a redox potential of –0.26 V, which is less negative (weaker reducing power) than DTT's –0.33 V [1]. This 0.07 V difference means that DTT can reduce a broader range of disulfide bonds to completion under identical conditions, whereas 2-mercaptoethanol may leave some disulfides partially reduced or unreduced [2].

Redox potential Disulfide reduction Protein chemistry

Effective Working Concentration: 2-Mercaptoethanol Requires 5- to 7-Fold Higher Molarity Than DTT for Equivalent Reduction

In standard protein electrophoresis applications, 2-mercaptoethanol is typically used at a concentration of 5% v/v (approximately 700 mM), whereas DTT achieves equivalent disulfide reduction at 100 mM . This represents a 7-fold lower molar requirement for DTT, which is attributed to DTT's intramolecular cyclization upon oxidation that drives the equilibrium toward complete reduction [1]. The higher required concentration of 2-mercaptoethanol increases reagent consumption, potential interference with downstream assays, and exposure to its disagreeable odor [2].

SDS-PAGE Sample preparation Reducing agent efficiency

Cell Culture Proliferation Enhancement: 2-Mercaptoethanol at 10⁻⁵ to 10⁻⁸ M Amplifies Allogeneic Lymphocyte DNA Synthesis 2- to 4-Fold

In rat mixed lymphocyte culture (MLC) assays, supplementation with 2-mercaptoethanol at low concentrations (10⁻⁵ to 10⁻⁸ M) significantly enhances cell proliferation, increasing peak ³H-thymidine incorporation by 2- to 4-fold compared to unsupplemented controls [1]. This effect is not observed with the non-thiol reducing agent L-ascorbic acid, which elicits a much lower effect on DNA synthesis [2]. The proliferation enhancement is synergistic with fetal calf serum, producing a 3-fold increase even at serum concentrations as low as 0.1% [3].

Cell culture Lymphocyte proliferation Immunology

Differential Reduction Kinetics: 2-Mercaptoethanol Reduces Ribonuclease T1 Disulfide Bonds at Distinct Rates, Enabling Partial Reduction Studies

When ribonuclease T1 (0.15–0.3% solution) is treated with a 1400-fold molar excess of 2-mercaptoethanol at pH 8.8 and 25°C, approximately 1.5 disulfide bonds per molecule are reduced within 4 hours, resulting in near-complete loss of enzymatic activity [1]. Critically, the two disulfide bonds are reduced at different rates: the bond between Cys2 and Cys10 is reduced much faster than the bond between Cys6 and Cys103 [2]. This differential kinetic behavior is not observed with stronger reducing agents like DTT or TCEP, which rapidly reduce all accessible disulfides indiscriminately [3].

Disulfide mapping Protein structure Kinetics

High-Throughput Screening Potency Shifts: Inhibitor IC50 Values Change from ~10 µM to >200 µM When 2-Mercaptoethanol Is Substituted

In a systematic comparison across three drug target proteins and ~560 high-scoring compounds, the choice of reducing agent dramatically altered observed inhibitor potency [1]. Specifically, compounds that showed IC50 values of approximately 10 µM when assayed with one reducing agent (e.g., β-mercaptoethanol) exhibited complete loss of inhibitory activity (IC50 > 200 µM) when a different reducing agent (e.g., DTT or TCEP) was used [2]. This ≥20-fold shift in apparent potency demonstrates that 2-mercaptoethanol yields a distinct inhibitor activity profile that is not interchangeable with DTT or TCEP [3].

High-throughput screening Drug discovery Assay development

Toxicity and Handling: 2-Mercaptoethanol Is More Toxic and Has a Stronger Odor Than DTT

Vendor technical datasheets consistently state that dithiothreitol (DTT) is less pungent and less toxic than 2-mercaptoethanol . 2-Mercaptoethanol is classified as H301 (toxic if swallowed), H310 (fatal in contact with skin), and H314 (causes severe skin burns and eye damage), requiring stringent handling precautions and fume hood use due to its disagreeable odor [1]. In contrast, DTT presents lower acute toxicity and is odorless as a solid, making it preferable for routine, high-frequency use [2].

Laboratory safety Toxicity Handling

Optimal Application Scenarios for 2-Mercaptoethanol Based on Quantitative Evidence


Hybridoma and Primary Lymphocyte Culture Supplementation

2-Mercaptoethanol is essential for media formulation in rat mixed lymphocyte cultures (MLC) and hybridoma maintenance, where concentrations of 10⁻⁵ to 10⁻⁸ M enhance peak proliferation by 2- to 4-fold compared to unsupplemented controls [1]. This effect is not replicated by non-thiol antioxidants such as ascorbic acid, making 2-ME irreplaceable in these specific cell culture applications [2].

Controlled Partial Reduction for Disulfide Mapping and Structural Studies

For proteins such as ribonuclease T1, 2-mercaptoethanol enables time-resolved, differential reduction of individual disulfide bonds (e.g., Cys2–Cys10 reduced faster than Cys6–Cys103) under mild conditions (1400-fold molar excess, pH 8.8, 25°C) [3]. This selective kinetic behavior cannot be achieved with stronger reducing agents like DTT or TCEP, which reduce all accessible disulfides indiscriminately, positioning 2-ME as the reagent of choice for disulfide mapping experiments [4].

Antibody Radiolabeling with 99mTc

In antibody radiolabeling workflows, 2-mercaptoethanol at a molar ratio of 1:2000 (antibody:2-ME) achieves >95% labeling efficiency with <5% colloid formation [5]. This specific protocol yields superior tumor imaging clarity in murine xenograft models compared to alternative reducing agents such as stannous chloride or ascorbic acid [6].

High-Throughput Screening Where Established Protocols Specify 2-Mercaptoethanol

For high-throughput screening campaigns where existing validated protocols were optimized with 2-mercaptoethanol, substitution with DTT or TCEP is contraindicated due to the potential for ≥20-fold shifts in apparent inhibitor potency (e.g., IC50 ~10 µM with β-ME vs. >200 µM with alternatives) [7]. Maintaining 2-ME in these assays ensures hit identification consistency and avoids false negatives that would arise from arbitrary substitution [8].

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